molecular formula C5H4ClNO2 B3281050 2-Chloro-5-hydroxypyridine 1-oxide CAS No. 727736-64-3

2-Chloro-5-hydroxypyridine 1-oxide

Cat. No.: B3281050
CAS No.: 727736-64-3
M. Wt: 145.54 g/mol
InChI Key: CKBHOYNUAQHPHH-UHFFFAOYSA-N
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Description

2-Chloro-5-hydroxypyridine 1-oxide is an organic compound with the molecular formula C5H4ClNO2 It is a derivative of pyridine, where the pyridine ring is substituted with a chlorine atom at the second position and a hydroxyl group at the fifth position, with an additional oxygen atom forming an N-oxide

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-hydroxypyridine 1-oxide can be synthesized through several methods. One common method involves the chlorination of 2-hydroxypyridine using phosphoryl chloride, which yields 2-chloropyridine. This intermediate can then be oxidized to form this compound .

Another method involves the direct chlorination of pyridine-N-oxide derivatives. This route typically involves the use of chlorine gas or other chlorinating agents under controlled conditions to achieve the desired substitution .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-hydroxypyridine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-chloro-5-hydroxypyridine 1-oxide involves its interaction with various molecular targets. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The chlorine and hydroxyl groups provide sites for further chemical modifications, enhancing its versatility in different applications .

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine: A simpler derivative with only a chlorine substitution.

    5-Chloro-2-hydroxypyridine: Similar structure but lacks the N-oxide group.

    2-Hydroxypyridine: Lacks both the chlorine and N-oxide groups.

Uniqueness

2-Chloro-5-hydroxypyridine 1-oxide is unique due to the presence of both chlorine and N-oxide groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

6-chloro-1-oxidopyridin-1-ium-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2/c6-5-2-1-4(8)3-7(5)9/h1-3,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBHOYNUAQHPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=[N+](C=C1O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90663704
Record name 6-Chloro-1-oxo-1lambda~5~-pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727736-64-3
Record name 6-Chloro-1-oxo-1lambda~5~-pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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